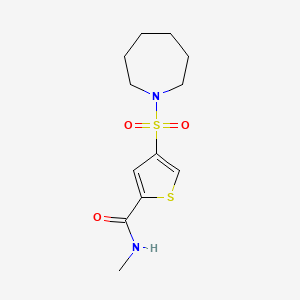

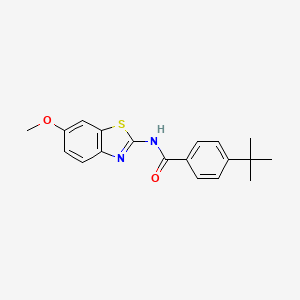

4-(1-氮杂环戊基磺酰基)-N-甲基-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives, similar to "4-(1-azepanylsulfonyl)-N-methyl-2-thiophenecarboxamide," often involves complex reactions including intramolecular cyclization and cyclofunctionalization. For instance, the intramolecular cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides using polyphosphoric acid has been demonstrated to afford various tetrahydro-thieno azepinones and pyrrolidinones, showing the versatility of thiophene compounds in synthesis processes (Danilyuk et al., 2016).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques like X-ray diffraction (XRD). For example, the structure of 6-allylsulfanyl-2-amino-4-isobutyl-N3,N5-di-m-tolyl-3,4-dihydropyridine-3,5-dicarboxamide was uniquely determined by XRD, highlighting the importance of structural analysis in understanding these compounds (Dyachenko & Karpov, 2013).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including electrophilic cyclization and nucleophilic substitution. For instance, N-propargylic β-enaminones have been shown to undergo electrophilic cyclization, yielding various substituted oxazepines and pyrrolines, which demonstrates the reactivity of thiophene compounds and their potential for creating pharmacologically interesting molecules (Kelgokmen, Korkmaz, & Zora, 2020).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility and crystallinity, are crucial for their application in material science and pharmacology. The solvatochromic properties of octithiophenes, derived from the oxidative coupling of bithiophenes, suggest potential uses in optoelectronic devices due to their unique physical characteristics (Preti et al., 2010).

Chemical Properties Analysis

The chemical properties of "4-(1-azepanylsulfonyl)-N-methyl-2-thiophenecarboxamide" and related compounds, including reactivity, stability, and functional group transformations, are fundamental for their utilization in chemical synthesis and drug design. The reactions of thiophene sulfonyl derivatives, for instance, demonstrate the versatile reactivity and potential for further functionalization of thiophene compounds (Cremlyn et al., 1981).

科学研究应用

亲电分子内环化

噻吩衍生物的分子内环化已被用于合成复杂杂环。例如,4-芳基-N-(噻吩-3-基)丁-3-烯酰胺的环化导致四氢噻吩并[3,2-b]氮杂环戊酮和吡咯烷酮的形成,表明噻吩衍生物在合成生物活性杂环化合物中的用途 (Danilyuk 等人,2016).

噻吩磺酰衍生物反应

噻吩-2-磺酰氯与各种胺和肼的反应导致酰肼和腙的形成,证明了噻吩磺酰衍生物的反应性和它们在合成用于各种应用的新型化合物中的潜力 (Cremlyn 等人,1981).

环境和制药应用

一项关于从 3-氯磺酰基-噻吩-2-羧酸甲酯(一种药物和除草剂生产中的中间体)的生产过程中回收乙酸的研究,突出了环境可持续性在化工生产过程中的重要性 (王天贵,2006).

荧光标记和材料科学

噻吩衍生物已用于聚合物的荧光标记,证明了它们在材料科学和生物化学中的用途。例如,聚(N-异丙基丙烯酰胺)的末端硫代羰基硫官能团被转化为硫醇,并与马来酰亚胺官能荧光染料反应,展示了噻吩衍生物在制造功能材料中的适用性 (Scales 等人,2006).

光电器件

通过噻吩衍生物的氧化偶联获得的八噻吩的合成和溶剂变色特性表明它们在光电器件中的潜在用途。这些化合物的溶解性和光学性质使其成为电子和光子学应用的候选者 (Preti 等人,2010).

属性

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S2/c1-13-12(15)11-8-10(9-18-11)19(16,17)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFBMBXCAKISFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azepan-1-ylsulfonyl)-N-methylthiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)

![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)

![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)

![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)

![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)

![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)